Isochavibetol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-[(E)-prop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7,11H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJZSWVADJCBNI-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-20-2 | |
| Record name | Isochavibetol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methoxy-5-(1-propenyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCHAVIBETOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ECE44D0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Distribution in Botanical Systems
Presence Across Plant Taxa
Documentation in Specific Plant Species
Isochavibetol has been reported in Osmorhiza aristata (Thunb.) Makino et Yabe, a species belonging to the Umbelliferae family. Investigations into the essential oil obtained from the rhizome of Osmorhiza aristata through steam distillation and subsequent separation techniques (silica gel column and gas-liquid chromatography) revealed the presence of this compound, alongside other compounds such as benzoic acid, phenylacetic acid, β-phenylpropionic acid, fatty acids, phenol, cresol, guaiacol (B22219), chavicol, p-anol, and chavibetol (B1668573) researchgate.net.
Based on the available research findings, the presence of this compound in Scutellaria orientalis L. has not been explicitly documented. Studies on the methanolic extracts of Scutellaria orientalis subsp. virens have identified numerous compounds, including flavonoids, esters, fatty acids, and other classes of phytochemicals, but this compound was not listed among the identified constituents mazums.ac.irresearchgate.net.
Piper sarmentosum, a perennial herb of the Piperaceae family, has been found to contain this compound. In studies investigating the chemical constituents of its leaves, this compound was identified as a component of a lignan (B3055560) unit, specifically within a new lignan named 4′-methoxy-neotaiwanensol. The structural elucidation, using techniques such as HMBC correlations, confirmed the presence of an this compound unit linked to a hydroxychavicol moiety acgpubs.org.
Cymbopogon citratus, commonly known as lemongrass, also contains this compound. It has been detected in the essential oil of Cymbopogon citratus japsonline.comresearchgate.net. Specifically, this compound has been identified in the fruit of Cymbopogon citratus at a concentration of 250 ppm ifrn.edu.br. Gas chromatography-mass spectrophotometry (GC-MS) analysis of lemongrass essential oil has been used to characterize its components, including this compound japsonline.com.
Summary of this compound Occurrence in Botanical Systems
Piper betle L.
Ecological and Biological Roles in Plants
This compound, as a phenylpropanoid, plays significant roles in the ecological interactions and biological functions of the plants in which it is found.
Function in Plant Defense Mechanisms
Phenolic compounds, including this compound, are integral to a plant's defense system, acting against various biotic and abiotic stressors ontosight.airesearchgate.netnih.gov. These compounds are synthesized via the shikimic pathway from the amino acid phenylalanine and serve as a protective barrier researchgate.net. Specifically, this compound is found in several plant species as part of their inherent defense mechanisms against pathogens and environmental stresses ontosight.ai.
The broader class of phenolic compounds is well-known for deterring herbivory and providing defense against fungal and bacterial pathogens nih.gov. They can function as antifeedants, discouraging herbivores from consuming plant tissues nih.gov. Furthermore, phenolic acids and flavonoids, which are related to this compound, can act as prooxidants to insects, inducing oxidative damage to their tissues nih.gov. Phenylpropanoids, the class to which this compound belongs, contribute to plant defense against wounding, ultraviolet (UV) light, and infections researchgate.net. The concept of allelopathy, where plants release biochemicals that influence the growth and development of other organisms, is also associated with phenols gsconlinepress.comimsc.res.in.
Chemotaxonomic Marker Considerations
The presence and distribution of specific chemical compounds within plant species can serve as valuable chemotaxonomic markers, aiding in the classification and understanding of phylogenetic relationships among plants. Phenylpropanoids and lignans, which are commonly isolated from the Piper genus, are considered important chemotaxonomic markers for this group of plants acgpubs.org. The identification of this compound within various Piper species, alongside other phenylpropanoids, supports its potential utility in chemotaxonomic studies acgpubs.org. Research indicates that this compound is relevant in the context of chemotaxonomy, suggesting its use in distinguishing or characterizing plant taxa based on their chemical profiles researchgate.net.
Advanced Methodologies for Isolation and Identification
Analytical Chemistry Approaches for Characterization
Analytical chemistry plays a pivotal role in the precise characterization of Isochavibetol, employing techniques that offer both separation and identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and robust technique for the analysis of volatile and semi-volatile organic compounds, including this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. shimadzu.comlibretexts.org
GC-MS is instrumental in comprehensive phytochemical profiling, allowing for the identification of numerous compounds within complex plant extracts. nih.govgsconlinepress.comresearchgate.netresearchgate.net this compound, with its molecular formula C10H12O2, has been identified in the phytochemical profiles of various natural sources, such as Osmorhiza aristata. nih.gov The technique separates components based on their volatility and interaction with the GC column's stationary phase, with each compound exhibiting a characteristic retention time. libretexts.org Subsequent mass spectrometric detection provides a unique "fingerprint" for identification, often through comparison with extensive mass spectral libraries. shimadzu.comlibretexts.org For instance, structurally related compounds like phenol-2-methoxy-4-(-2propenyl) acetate (B1210297) have been identified as primary compounds in plant extracts using GC-MS, demonstrating the technique's utility in profiling complex mixtures containing this compound and its analogs. researchgate.net
In GC-MS, electron ionization (EI) is a common method that generates molecular ions (M+·) and characteristic fragment ions, which are crucial for structural elucidation. shimadzu.commsu.edu For this compound, with a molecular weight of 164.20 g/mol , the molecular ion (M+) is observed at m/z 164. nih.gov The fragmentation pattern provides valuable information about the compound's structure. A prominent fragment ion for this compound is observed at m/z 149, which is typically the second highest peak in its mass spectrum. nih.gov This fragment often results from the loss of a methyl group (CH3, 15 Da) from the molecular ion (164 - 15 = 149), a common fragmentation pathway in organic molecules. savemyexams.comlibretexts.org The stability of the resulting fragment ions influences their abundance in the mass spectrum, with more stable ions yielding higher peak intensities. libretexts.org The analysis of these fragmentation patterns allows for the confirmation of the compound's identity and provides insights into its substructures. wikipedia.org
Stir-Bar Sorptive Extraction (SBSE) coupled with GC-MS is an advanced sample preparation and analytical technique particularly effective for the sensitive analysis of volatile and semi-volatile compounds in complex matrices, especially aqueous ones. mdpi.comgerstel.com This method utilizes a stir bar coated with a sorbent material to extract analytes from the sample. Following extraction, the stir bar is thermally desorbed, and the analytes are transferred to the GC-MS system for separation and detection. gerstel.com SBSE-GC-MS is known for its high sensitivity, enabling the detection and quantification of compounds at trace levels, often in the low parts-per-trillion range. matec-conferences.org Given the semi-volatile nature of this compound, SBSE-GC-MS offers an optimized approach for its comprehensive analysis in various sample types, ensuring efficient capture and accurate quantification of the compound. mdpi.comgerstel.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including this compound. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is particularly valuable for determining the carbon skeleton and identifying different types of carbon environments within a molecule. acgpubs.orgresearchgate.netwhiterose.ac.uk For this compound, 13C NMR data is available and crucial for its structural confirmation. nih.gov Studies involving compounds containing an "this compound unit" have reported characteristic 13C NMR chemical shifts. For instance, a methoxy (B1213986) carbon (–OCH3) typically resonates around δC 56.4 ppm, while aromatic carbons, especially those bearing oxygen or involved in double bonds, appear in distinct regions. acgpubs.org Specifically, a carbon atom linked to a methoxy group, such as C-4' in an this compound unit, can be identified by its chemical shift around δC 148.4 ppm. acgpubs.org The full spectrum of 13C NMR chemical shifts provides a unique fingerprint for this compound, allowing for the assignment of each carbon atom in its structure and confirming its molecular architecture. acgpubs.org
Mass Fragmentation Ion Analysis
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a widely employed analytical technique that provides valuable information regarding the functional groups present within a molecule. It operates on the principle that different chemical bonds absorb infrared radiation at characteristic frequencies, leading to unique vibrational spectra. spectroscopyonline.com For this compound (C₁₀H₁₂O₂), vapor phase IR spectra are available, offering insights into its molecular vibrations. nih.gov
Key functional groups within this compound and their expected IR absorption ranges include:
Phenolic Hydroxyl Group (-OH): A broad and strong absorption band typically observed around 3350 ± 50 cm⁻¹ indicates the presence of the phenolic hydroxyl group. spectroscopyonline.com
Aromatic C=C Stretches: Characteristic absorption bands for the aromatic ring are generally found in the regions of approximately 1600 cm⁻¹ and 1500 cm⁻¹.
Methoxy Group (-OCH₃): The presence of a methoxy group would typically show C-O stretching vibrations.
Trans-Propenyl Group (trans -CH=CH-): The trans configuration of the propenyl side chain is often indicated by a strong out-of-plane C-H bending vibration around 960 cm⁻¹. nih.govresearchgate.net
Phenolic C-O Stretch: The C-O stretching vibration for phenols typically appears between 1260 and 1200 cm⁻¹. spectroscopyonline.com
The analysis of these specific absorption bands allows for the confirmation of the various functional moieties within the this compound structure, aiding in its definitive identification.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique crucial for determining the accurate mass and elemental composition of organic compounds. This method provides highly precise mass measurements, often to several decimal places, which allows for the unambiguous determination of a compound's molecular formula.
For this compound, with the molecular formula C₁₀H₁₂O₂, the exact mass has been computed as 164.083729621 Da. nih.gov In HRESIMS analysis, this compound would typically yield a protonated molecular ion, [M+H]⁺, or other adducts, whose exact mass can be measured and compared to the theoretical mass. This precise mass measurement is fundamental for confirming the molecular formula and distinguishing this compound from other compounds with similar nominal masses. While specific HRESIMS spectral data for isolated this compound were not detailed in the provided literature, HRESIMS is routinely employed in the structural elucidation of natural products, including compounds containing "this compound units," demonstrating its applicability in confirming the elemental composition and aiding in the structural characterization of such complex molecules. acgpubs.org The fragmentation patterns observed in the mass spectrum (often obtained via GC-MS, which is available for this compound nih.gov) provide additional structural information by revealing characteristic neutral losses and fragment ions.
Optimization Strategies for Extraction and Purification
The extraction and purification of this compound from its natural sources, primarily plant materials, involve a series of optimized strategies aimed at maximizing yield and purity. ncats.io Given its phenolic nature, various methods are employed to efficiently isolate it from complex matrices.
Extraction Methods: Conventional solvent extraction is a common initial step for obtaining crude extracts from plant materials. nih.gov This involves using appropriate solvents to dissolve the target compound from the plant matrix. The choice of solvent, temperature, extraction duration, pH, material size, and solvent-to-substrate ratio are critical parameters that significantly influence the extraction efficiency. nih.gov Modern assisted extraction methods, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are also increasingly utilized for phenolic compounds. These techniques can enhance the solubility of compounds in the extraction solvent, reduce solvent volume, and decrease extraction time, making the process more efficient and potentially less expensive. nih.gov
Purification Techniques: Following crude extraction, purification steps are necessary to isolate this compound from other co-extracted compounds. Chromatographic techniques are indispensable for this purpose.
Gas Chromatography (GC): GC has proven effective for separating this compound, particularly from its isomers like eugenol (B1671780) and chavibetol (B1668573). nih.govresearchgate.netsemanticscholar.org Specific GC column types and operating conditions have been reported for efficient separation. For instance, diisodecyl phthalate (B1215562) columns heated to 175 °C or Apiezon J on a C-22 firebrick column at 180 °C with a pressure of 10 lb/in² have been successfully used. nih.govresearchgate.netsemanticscholar.org The use of a hydrogen flame detector is common in such applications. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, often with ODS silica (B1680970) gel columns and varying solvent systems (e.g., MeOH/H₂O or ACN/H₂O), is a standard technique for the separation and purification of natural products, including phenolic compounds. acgpubs.org
Solvent Extraction: In multi-step synthetic or isolation processes, solvent extraction techniques are employed to separate the desired product from unreacted components or impurities based on their differential solubility in immiscible solvents (e.g., partitioning between aqueous and organic phases). google.com
Other Advanced Methods: For complex phenolic mixtures, additional purification methods such as Solid-Phase Extraction (SPE), Droplet Counter-Current Chromatography (DCCC), and Column Chromatography (CC) are utilized to remove interferences and achieve higher purity. nih.gov The development of molecularly imprinted polymers (MIPs) is also an emerging area for targeted compound extraction. nih.gov
Optimization of these extraction and purification strategies involves a systematic approach to select the most suitable solvent systems, temperatures, pressures, and chromatographic parameters to achieve high yields and purity of this compound for research and potential applications.
Data Tables
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₂ | nih.gov |
| Molecular Weight | 164.20 g/mol | nih.gov |
| Exact Mass | 164.083729621 Da | nih.gov |
| IUPAC Name | 2-methoxy-5-[(E)-prop-1-enyl]phenol | nih.gov |
| CAS Registry Number | 501-20-2, 19784-98-6 | nih.govncats.io |
| Melting Point | 92 °C (for trans-isomer) | researchgate.net |
Table 2: Representative Gas Chromatography Conditions for this compound Separation
| Parameter | Condition | Source |
| Column Type 1 | Diisodecyl phthalate | nih.govresearchgate.netsemanticscholar.org |
| Column Temperature 1 | 175 °C | nih.govresearchgate.netsemanticscholar.org |
| Column Type 2 | Apiezon J on C-22 firebrick | nih.govresearchgate.netsemanticscholar.org |
| Column Temperature 2 | 180 °C | nih.govresearchgate.netsemanticscholar.org |
| Pressure (for Type 2) | 10 lb/in² | nih.govresearchgate.netsemanticscholar.org |
| Detector | Hydrogen flame detector | nih.gov |
Chemical Synthesis and Derivatization Strategies
De Novo Synthesis Pathways
De novo synthesis of isochavibetol can be achieved through multiple routes, often involving the rearrangement or transformation of related aromatic compounds.
This compound can be derived from other structurally similar compounds through isomerization or transformation reactions, leveraging the inherent reactivity of allyl- and propenyl-substituted phenols.
One established method for obtaining this compound involves the isomerization of its isomer, chavibetol (B1668573). This transformation can be achieved by treating chavibetol with alcoholic potash. For instance, refluxing 3-allyl-2-methoxyphenol (a structural analog to chavibetol) with alcoholic potassium hydroxide (B78521) (KOH) for 16 hours has been reported as an analogous method for preparing this compound. wu.ac.thufhealth.org This process typically involves the migration of the double bond in the allyl side chain to form the more stable propenyl group.
This compound can also be synthesized through the transformation of various allyl-methoxyphenols. A notable example involves the action of ethyl alcoholic potash on safrole, which is a 5-(2-propenyl)-1,3-benzodioxole. This reaction yields a mixture of two phenols: ethoxy isoeugenol (B1672232) and ethoxy this compound. The mixture can then be separated, and the ethoxy isoeugenol component can be subsequently methylated with dimethyl sulfate (B86663) and alkali, followed by hydrolysis with alcoholic hydrochloric acid, to produce this compound. wikipedia.org Similarly, 3-allyl-2-methoxyphenol, when refluxed with alcoholic KOH for 16 hours, yields a product containing 2-methoxy-3-propenylphenol, which is an impure mixture of cis and trans isomers of this compound. wu.ac.thufhealth.orgguidetopharmacology.org
The transformation of safrole derivatives represents another route to synthesize this compound. Safrole, a naturally occurring phenylpropene, can undergo reactions that lead to the formation of this compound. As mentioned, the treatment of safrole with ethyl alcoholic potash leads to intermediates that, upon further chemical steps (methylation and hydrolysis), can be converted into this compound. wikipedia.orgscentspiracy.com This highlights the utility of readily available natural products as starting materials for the synthesis of more complex or isomeric compounds.
Isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) serves as a key starting material for the synthesis of this compound via two prominent reaction types: condensation and Grignard reactions.
Condensation Reaction: A convenient process for preparing this compound involves the condensation of isovanillin with sodium propionate (B1217596) and propionic anhydride (B1165640). The reactants are typically heated together in an oil-bath at temperatures between 140-150°C for approximately seven hours. The resulting liquid, when poured into ice water and left overnight, yields a semi-solid mass. This mass, identified as this compound propionate, is then hydrolyzed with alcoholic potash to produce this compound. This synthetic route yields a pale brown solid mass that crystallizes from an ethyl acetate-benzene mixture as colorless rectangular rods with a melting point of 95-96°C. wikipedia.orgthegoodscentscompany.com
Grignard Reaction: this compound can also be prepared through a Grignard reaction utilizing isovanillin. This method involves the application of a Grignard reagent, specifically magnesium ethyl iodide, in excess, reacting with isovanillin. This reaction pathway offers an alternative for constructing the propenyl side chain characteristic of this compound. wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com
The experimental details for the condensation reaction are summarized in the table below:
| Reactant | Quantity (g/mL) | Conditions | Product | Yield (g) | Melting Point (°C) |
| Isovanillin | 2 g | Heated at 140-150°C for 7 hours with | This compound | 1 g | 95-96 |
| Propionic Anhydride | 8 c.c. | sodium propionate and propionic anhydride, | (after hydrolysis) | ||
| Sodium Propionate | 2 g | followed by hydrolysis with alcoholic potash | |||
| This compound Acetate (B1210297) | - | 99-100 |
Conversion from Isomeric Precursors
Transformation from Allyl-methoxyphenols
Synthetic Modifications and Derivative Preparation
This compound itself can serve as a precursor for the synthesis of other valuable compounds through further synthetic modifications. One significant derivatization involves its conversion to asarone (B600218). This transformation is achieved through a process of para nuclear oxidation using alkaline persulphate, followed by subsequent methylation. wikipedia.orgthegoodscentscompany.comfishersci.fi
Another derivative that can be prepared from this compound is 3:6-Dihydroxy-4-methoxy-1-propenyl benzene (B151609). This compound is obtained by treating this compound with sodium persulphate in an ice-cooled aqueous sodium hydroxide solution. For instance, 4 g of this compound in 60 c.c. of aqueous sodium hydroxide can be reacted with 6 g of sodium persulphate in 60 c.c. of water, added drop by drop over 1.5 hours. After 24 hours, acidification of the solution yields the dihydroxy derivative along with some unchanged this compound. wikipedia.org Additionally, the acetate derivative of this compound can be prepared, which crystallizes from an ethyl acetate-petroleum ether mixture as colorless needles with a melting point of 99-100°C. wikipedia.org
Esterification for Acetate Derivatives
Esterification is a common derivatization strategy employed for phenolic compounds like this compound. The hydroxyl group of this compound can undergo esterification to yield acetate derivatives. For instance, the acetate of this compound has been reported to crystallize as colorless needles with a melting point of 99-100°C when recrystallized from an ethyl acetate-petroleum ether mixture. ias.ac.in This reaction typically involves reagents such as acetic anhydride (PubChem CID: 7918), which acts as an acetylating agent. nih.govuni.lufishersci.canih.gov
Nuclear Oxidation and Methylation Reactions (e.g., conversion to Asarone)
This compound can be transformed into other important compounds through nuclear oxidation and subsequent methylation. A notable example is its conversion to asarone (PubChem CID: 636822). ias.ac.inias.ac.inresearchgate.netresearchgate.netresearchgate.net This synthesis pathway is based on biogenetic considerations, where asarone is derived from this compound via para nuclear oxidation with alkaline persulphate, followed by methylation. ias.ac.inias.ac.in The process involves treating this compound in an aqueous sodium hydroxide solution with sodium persulphate. ias.ac.inias.ac.in After a period, the solution is acidified, leading to the separation of a dihydroxy intermediate. ias.ac.inias.ac.in This dihydroxy compound is then subjected to methylation to yield asarone. ias.ac.inias.ac.in
Synthesis of Trityl-Isochavibetol Derivatives
The trityl group (triphenylmethyl group) is commonly used as a protecting group in organic synthesis, particularly for hydroxyl functionalities. wikipedia.orgsigmaaldrich.com Derivatives of trityl-isochavibetol have been documented in chemical literature. amanote.com The synthesis of such derivatives typically involves the reaction of this compound with trityl chloride (triphenylmethyl chloride, PubChem CID: 6456). wikipedia.orgsigmaaldrich.comfishersci.ca This reaction introduces the bulky trityl group onto the hydroxyl functionality of this compound, which can be beneficial for specific synthetic manipulations or for altering the physical properties of the compound.
This compound as a Chemical Reagent in Organic Synthesis
Phenylpropanoid components, including this compound, are recognized for their utility as chemical agents in various organic synthesis applications, particularly in the construction of heterocyclic compounds. researchgate.net
Role in Heterocyclic Synthesis via Cycloaddition Reactions
This compound plays a role in heterocyclic synthesis, notably through cycloaddition reactions. It functions as an electron-rich dienophile in [4+2] cycloaddition reactions. researchgate.net This reactivity is exploited in the construction of complex heterocyclic ring systems, such as the 2,4-diaryl-3-Me-1,2,3,4-tetrahydroquinoline ring. researchgate.net In these reactions, this compound reacts with N-arylimines, contributing to the formation of the new heterocyclic scaffold. researchgate.net Cycloaddition reactions are fundamental tools for building diverse heterocyclic structures, and the electron-rich nature of this compound makes it a valuable partner in such transformations. frontiersin.orgnovapublishers.comrsc.orgbeilstein-journals.org
Application in Povarov Reactions for Nitrogen-Containing Heterocycles
The Povarov reaction is a powerful multicomponent reaction for synthesizing nitrogen-containing heterocycles, specifically tetrahydroquinoline derivatives. researchgate.netnumberanalytics.comnih.gov This reaction typically involves the condensation of an aldehyde, an aromatic amine (aniline), and an alkene. researchgate.netnumberanalytics.comnih.gov As an electron-rich dienophile, this compound can be applied in Povarov reactions. researchgate.net Its participation enables the formation of highly functionalized nitrogen-containing heterocyclic systems, which are prevalent in natural products and biologically active compounds. researchgate.netnih.gov The Povarov reaction, being a type of [4+2] cycloaddition, leverages the dienophilic character of this compound to construct intricate molecular architectures in a single step, often with high regio- and diastereoselectivity. researchgate.netnih.gov
Compound Names and PubChem CIDs
Biological Activities and Mechanistic Investigations
Antioxidative Mechanisms
Isochavibetol, as a phenolic compound, exhibits significant antioxidative properties, playing a role in mitigating oxidative stress. thegoodscentscompany.com Its antioxidant action is attributed to its ability to interact with and neutralize reactive oxygen species (ROS).
Molecular Pathways of Radical Scavenging
Phenolic compounds, including this compound, exert their antioxidant effects through several molecular pathways. They can act by chelating metal ions, which prevents the formation of free radicals, and by directly scavenging various oxygen radicals. thegoodscentscompany.comwikipedia.org The primary mechanisms involved in radical scavenging by phenolic compounds are generally understood to include:
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic compound donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.netthegoodscentscompany.comnih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of a single electron from the antioxidant to the radical, followed by the transfer of a proton. researchgate.netthegoodscentscompany.comnih.gov
Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial loss of a proton, followed by the transfer of an electron. researchgate.netthegoodscentscompany.comnih.gov
Research indicates that this compound possesses potent antioxidant activity. In one comparative study, this compound, referred to by its synonym 2-methoxy-5-(1-propenyl)phenol, demonstrated antioxidant activity approximately threefold more potent than that of vitamin E. fishersci.ca
Interaction with Enzymatic and Non-Enzymatic Antioxidant Systems
This compound, as a phenolic compound, interacts with both enzymatic and non-enzymatic antioxidant systems within biological matrices. Phenolic compounds are known to enhance the endogenous antioxidant defense system and can stimulate the expression of antioxidant enzymes, often through signaling pathways such as the extracellular signal-regulated kinase/nuclear transcription factor-erythroid 2-related factor 2 (ERK/Nrf2) pathways. guidetopharmacology.org
The body's antioxidant defense network comprises:
Enzymatic Antioxidants: These include enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) reductase, which are crucial for detoxifying various ROS. guidetopharmacology.org
Non-Enzymatic Antioxidants: This category encompasses compounds such as vitamin C, vitamin E, and other phenolic compounds, which are often obtained through diet. guidetopharmacology.org
Phenolic antioxidants can reduce the formation of ROS by inhibiting enzymes involved in their generation and by upregulating or protecting existing antioxidant systems. guidetopharmacology.org They modulate ROS concentrations by reacting with free radicals and scavenging oxygen, and their activities can be influenced by enzymatic and non-enzymatic antioxidants. wikipedia.org
Anti-inflammatory Pathways
This compound is recognized for its anti-inflammatory properties, a characteristic shared by many phenylpropanoids. wikipedia.orgeasychem.orgthegoodscentscompany.comwikipedia.org Inflammation is a complex physiological response involving various cellular and molecular mediators.
Modulation of Inflammatory Mediators
The anti-inflammatory effects of this compound involve the modulation of key inflammatory mediators. Inflammatory processes are mediated by substances such as vasoactive amines, peptides, eicosanoids (including prostaglandins (B1171923) and leukotrienes), pro-inflammatory cytokines (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)), and acute-phase proteins. wikipedia.org Phenolic compounds, to which this compound belongs, are known to block specific enzymes that contribute to inflammatory disorders. thegoodscentscompany.com Certain phenylpropanoids have been shown to act against inflammatory mechanisms by inhibiting the release or activity of TNF-α, IL-1β, IL-6, and ROS in lipopolysaccharide (LPS)-stimulated cells. wikipedia.org
Inhibition of Arachidonic Acid Pathway Enzymes
The arachidonic acid (AA) pathway plays a central role in the development and progression of many inflammatory diseases. Upon cellular injury or stimulation, arachidonic acid is released from cell membranes and subsequently metabolized by two major enzymatic pathways:
Cyclooxygenases (COXs): COX-1 and COX-2 convert AA into prostanoids, including prostaglandins (e.g., Prostaglandin (B15479496) E2) and thromboxane (B8750289) A2, which are potent mediators of pain, fever, and inflammation.
Lipoxygenases (LOXs): LOX enzymes, particularly 5-LOX, metabolize AA into leukotrienes, which are involved in various inflammatory and allergic responses.
Inhibition of these enzymes can effectively suppress inflammatory responses. While specific direct inhibition data for this compound on COX or LOX enzymes were not detailed in the provided search results, the broader class of phenylpropanoids, including compounds like asarone (B600218) (another volatile phenylpropanoid), has demonstrated inhibitory effects on enzymes within the arachidonic acid pathway, such as prostaglandin H endoperoxide synthase-I and -II. wikipedia.org This suggests a plausible mechanism by which this compound, as a phenylpropanoid, could exert its anti-inflammatory effects through the modulation of the arachidonic acid cascade.
Antimicrobial Effects
This compound has been reported to possess antimicrobial activity. wikipedia.orgthegoodscentscompany.comwikipedia.org This biological effect is consistent with the general properties observed across many phenylpropanoids, which are known for their diverse antimicrobial capabilities. wikipedia.org
Broad-Spectrum Antimicrobial Properties
The class of volatile phenylpropanoids, which encompasses this compound, is widely recognized for its antimicrobial efficacy. These compounds have demonstrated the capacity to inhibit the growth of various microorganisms, including bacteria, fungi, and yeast, and have even shown activity against antibiotic-resistant strains. researchgate.net For instance, related phenolic compounds such as eugenol (B1671780) (PubChem CID: 3314), thymol (B1683141) (PubChem CID: 6989), and carvacrol (B1668589) (PubChem CID: 10344), which are structurally similar to this compound, have exhibited antimicrobial actions against a diverse array of bacterial species, including Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. scielo.brnih.govebi.ac.uk The antimicrobial mechanism of some phenylpropanoids involves perturbing bacterial membranes, which can lead to lethal effects at certain concentrations. researchgate.net
Inhibition of Bacterial Growth
Research on phenylpropanoids has provided evidence of their ability to inhibit bacterial growth. Extracts from Piper betle leaves, which contain phenylpropanoids, have shown inhibitory effects on the growth of Streptococcus mutans. For example, an ethanol (B145695) extract of Piper betle leaves exhibited a Minimum Inhibitory Concentration (MIC) of 5 mg/mL against Streptococcus mutans. rcsb.org Similarly, cinnamon bark oil, rich in trans-cinnamaldehyde (trans-CIN), another phenylpropanoid, demonstrated significant antibacterial activity against M. hominis with an MIC90 of 500 µg/mL, and also exerted strong antibacterial effects on other pathogenic microorganisms, including Haemophilus influenza, Streptococcus pyogenes, S. pneumonia, S. aureus, and E. coli. researchgate.net
The effectiveness of antimicrobial compounds is often quantified using methods such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which determine the lowest concentrations required to inhibit visible microbial growth or kill bacteria, respectively. scielo.brnih.govpitt.edu
Table 1: Examples of Bacterial Growth Inhibition by Phenylpropanoids
| Compound/Extract | Target Microorganism(s) | MIC/MIC90 (Concentration) | Reference |
| Ethanol extract of Piper betle leaves | Streptococcus mutans | 5 mg/mL | rcsb.org |
| Cinnamon bark oil (trans-CIN) | M. hominis | 500 µg/mL (MIC90) | researchgate.net |
| Cinnamon bark oil (trans-CIN) | Haemophilus influenza, Streptococcus pyogenes, S. pneumonia, S. aureus, E. coli | Not specified (strong effect) | researchgate.net |
Anticancer Potential and Molecular Targets
This compound, as a phenylpropanoid, is part of a class of compounds that are broadly recognized for their anticancer activities. researchgate.net Investigations into the anticancer potential of this compound often involve in silico (computational) studies to predict its interactions with key cancer-related proteins.
Interaction with Key Cancer-Related Proteins (e.g., COX-2, STAT3, NF-κB)
Phenylpropanoids have demonstrated the ability to modulate crucial signaling pathways involved in cancer progression. As a class, these compounds can effectively block NF-κB (Nuclear Factor-kappa B) activation at concentrations such as 100 µM. researchgate.net NF-κB is a critical transcription factor that, along with STAT3 (Signal Transducer and Activator of Transcription 3), plays a significant role in upregulating the expression of Cyclooxygenase-2 (COX-2). nih.govmazums.ac.irfda.gov COX-2, an inducible enzyme, is frequently overexpressed in various cancers and contributes to tumor progression by catalyzing the synthesis of inflammatory mediators. nih.govfda.gov
In silico docking simulations have been employed to explore this compound's potential interactions with cancer-related proteins. In one such study, this compound was docked with the 5ILS protein, exhibiting a binding energy of -5.91. ontosight.ai The 5ILS protein corresponds to the human ETS transcription factor ETV1 (and related ETV4, ETV5). These ETS factors are DNA-binding proteins that are often overexpressed in prostate cancer, and their regulation is crucial for cancer development and progression. mazums.ac.irfda.gov
Table 2: this compound's In Silico Binding Affinity
| Compound | Target Protein | PDB ID (if applicable) | Binding Energy (kcal/mol) | Reference |
| This compound | ETV1 (5ILS) | 5ILS | -5.91 | ontosight.ai |
Modulation of Kinase Activities (e.g., JNK, MAPK)
Phenylpropanoids, including this compound, have been shown to influence the activity of key protein kinases such as c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK). researchgate.net These kinases are integral to various cellular processes, including inflammation, cell proliferation, cell differentiation, and programmed cell death (apoptosis). researchgate.net Modulation of JNK and p38 MAPK phosphorylation by certain compounds can lead to a decrease in the upregulation of pro-inflammatory cytokines, highlighting a potential therapeutic mechanism. scielo.br
Inhibition of Metalloproteinases
The phenylpropanoid class of compounds has also demonstrated inhibitory effects on the activity of metalloproteinases. Specifically, research indicates that phenylpropanoids can inhibit metalloproteinase 2 (MMP-2), an enzyme whose inhibition can lead to desirable cellular outcomes such as cell differentiation and morphological changes. researchgate.net Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play critical roles in the degradation of the extracellular matrix and are implicated in numerous physiological and pathological processes, including tumor invasion and metastasis.
Enzyme Inhibition Studies
Beyond their broader biological activities, specific enzyme inhibition studies involving this compound have been conducted, primarily through computational modeling. As noted, in silico docking studies have revealed this compound's interaction with the 5ILS protein (human ETV1 transcription factor), demonstrating a binding energy of -5.91. ontosight.ai This computational finding suggests that this compound may act as an inhibitor or modulator of this protein's function, which is relevant given ETV1's role in cancer. The field of enzyme inhibition by natural products is extensive, with other phenylpropanoids also demonstrating inhibitory activities against various enzymes, such as dihydropteroate (B1496061) synthase and α-glucosidase.
α-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion by hydrolyzing complex carbohydrates into absorbable glucose. mdpi.comcabidigitallibrary.orgoamjms.eu Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes, as it delays glucose absorption and reduces the rise in blood glucose levels after meals. mdpi.comcabidigitallibrary.orgoamjms.euresearchgate.net While various plant extracts and natural compounds, including flavonoids and other phenolics, have been reported to exhibit α-glucosidase inhibitory activity, specific research detailing the inhibitory effects and mechanistic investigations of this compound on α-glucosidase was not identified in the provided search results. mdpi.comresearchgate.netnih.govnih.govnih.gov
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is an enzyme involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. lookchem.comresearchgate.netresearchgate.net Overactivity of XO can lead to excessive uric acid production, contributing to conditions like hyperuricemia and gout. lookchem.com XO inhibitors are used clinically to lower uric acid levels. lookchem.comresearchgate.net Phenolic compounds, including certain flavonoids and other derivatives, have been investigated for their XO inhibitory potential, often binding at the molybdenum (MO) site of the enzyme. lookchem.comresearchgate.netresearchgate.netnih.govnih.gov However, specific research findings on the xanthine oxidase inhibitory activity and mechanistic investigations of this compound were not identified in the current search. researchgate.netlookchem.comresearchgate.netnih.govnih.gov
Metabolic Pathway Modulation
The modulation of metabolic pathways by bioactive compounds is a significant area of research for addressing metabolic disorders.
Potential Involvement in Adipose Tissue Browning via AMPK and PPARγ Pathways
White adipose tissue (WAT) browning, or the transformation of white adipocytes into brown-like (beige) adipocytes, is a process that increases mitochondrial content and induces the expression of uncoupling protein-1 (UCP-1), thereby promoting lipid oxidation and increasing energy expenditure. japsonline.comresearchgate.net This process holds therapeutic potential for obesity and related metabolic disorders. japsonline.comresearchgate.net Key pathways involved in WAT browning include the activation of AMP-activated protein kinase (AMPK) and the regulation by peroxisome proliferator-activated receptor gamma (PPARγ). japsonline.comresearchgate.net PPARγ, in conjunction with coactivators like proliferator-activated receptor-gamma coactivator 1 alpha (PGC1α) and positive regulatory domain zinc finger region protein 16 (PRDM16), forms a core transcription complex that differentiates beige adipocytes. japsonline.com AMPK activation can also foster mitochondrial biogenesis and activate Sirtuin-1 (SIRT1), which in turn enhances the interaction between PPARγ/PRDM16/PGC1α. japsonline.com While this compound was listed as a compound in a study investigating the potential of citral (B94496) isomers as WAT browning agents, direct and detailed research specifically demonstrating this compound's involvement in adipose tissue browning via the AMPK and PPARγ pathways was not identified in the provided search results. japsonline.com
Activation of SIRT1 through AMPK Pathway
Sirtuin-1 (SIRT1) and AMP-activated protein kinase (AMPK) are crucial fuel-sensing molecules that play interconnected roles in cellular energy metabolism, inflammation, and mitochondrial function. AMPK activation, often triggered by a decrease in cellular energy state, can lead to the activation of SIRT1, potentially by increasing NAD+ levels or the NAD/NADH ratio. This reciprocal activation allows for the concurrent deacetylation and phosphorylation of various target molecules, contributing to metabolic regulation. While the interplay between AMPK and SIRT1 is well-documented, specific research findings directly linking this compound to the activation of SIRT1 through the AMPK pathway were not identified in the current search. japsonline.com
Theoretical and Computational Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural and physicochemical properties of compounds with their biological activities. This methodology is crucial for predicting the activity of new or untested chemicals based on their molecular structure. Isochavibetol has been considered within broader QSAR contexts, such as in studies aiming to estimate the likelihood of a chemical's herbicidal activity by analyzing its molecular structure and comparing it to known herbicides. ijcrt.org These models often focus on assessing a chemical's potential to inhibit key enzymes, like protoporphyrinogen (B1215707) oxidase (Protox), and predict toxicity to plants, typically expressed as an EC50 value. ijcrt.org Furthermore, QSAR models are developed to predict repeat dose toxicity points of departure (PODs) for human health risk assessment, utilizing structural and physicochemical descriptors. nih.gov While this compound has been identified as a metabolite in studies assessing the safety of fragrance ingredients, where QSAR models (e.g., ECOSAR) could be employed for further aquatic risk assessment procedures, specific QSAR models or detailed predictive results directly pertaining to this compound's activity or toxicity were not explicitly detailed in the reviewed literature. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the preferred orientation of a small molecule (ligand) when bound to a protein or enzyme, and to understand the stability and dynamics of such interactions over time. These simulations are fundamental in drug discovery and mechanistic studies.
Ligand-protein interaction analysis is a critical step in understanding how a compound exerts its biological effects. Tools such as PyMol and PLIP (Protein-Ligand Interaction Profiler) are frequently employed for the visualization and detailed characterization of these interactions. ijcrt.orgyoutube.com PLIP, for instance, is a comprehensive tool that detects and visualizes various non-covalent protein-ligand contacts, including hydrogen bonds, hydrophobic contacts, pi-stacking, pi-cation interactions, salt bridges, water bridges, and halogen bonds. youtube.comgithub.comresearchgate.net
This compound has been included in molecular docking studies to explore its potential interactions with target proteins. For example, in an in-silico study investigating anti-cancer potential, this compound was among the phytochemicals from Trifolium pratense docked against the 5ILS protein. ijcrt.orgzenodo.org The visualization of protein-ligand interactions from such docking studies is typically performed using software like PyMol, which converts docking output files into images. ijcrt.org PLIP further aids in analyzing the precise interactions between the protein and ligand molecules, identifying key residues involved in binding, and defining the binding interface using computational techniques such as geometric criteria, hydrophobic contacts, hydrogen bond analysis, and electrostatic interactions. ijcrt.org
The prediction of binding affinities is a primary outcome of molecular docking simulations, indicating the strength of the interaction between a ligand and its target protein. A lower binding affinity value (more negative) typically suggests a greater ease of interaction and a stronger binding. japsonline.com
In one molecular docking study, this compound was docked against cholesterol esterase protein , yielding a binding energy of -8.29829 kcal/mol . researchgate.net This result suggests a favorable interaction with the enzyme. While this compound was also part of a molecular docking study against the 5ILS protein, its specific binding energy for this target was not explicitly reported, although the study noted that compounds with lower binding energies indicate higher affinity for their substrates. ijcrt.orgzenodo.org
Molecular dynamics simulations complement docking by providing insights into the dynamic behavior and stability of protein-ligand complexes over time. This compound was subjected to molecular dynamics simulations to assess its binding interactions with protein complexes that exhibited high binding affinity. These simulations were conducted for 20 nanoseconds (ns) under conditions mimicking cellular physiology (temperature 310K, pH 7.4, pressure 1 atm, and 0.9% NaCl), utilizing the YASARA software with a modified AMBER14 force field. japsonline.com
Table 1: Molecular Docking Binding Energy for this compound
| Target Protein | Binding Energy (kcal/mol) | Reference |
| Cholesterol Esterase | -8.29829 | researchgate.net |
Ligand-Protein Interaction Analysis (e.g., PyMol, PLIP)
Computational Prediction of Pharmacological Profiles
Computational prediction of pharmacological profiles involves estimating various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, as well as potential therapeutic activities, based on a compound's chemical structure. These in silico methods are crucial for early-stage drug discovery and development. This compound, as a phenylpropanoid, belongs to a class of volatile compounds found in essential oils known for possessing a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net Computational tools are used to analyze drug-likeness, ADME, and toxicity profiles of natural compounds. nih.gov While general methodologies for predicting pharmacological profiles, such as those for beyond-rule-of-5 compounds to identify suitable formulation strategies, are well-established, specific detailed computational predictions of the pharmacological profile for this compound were not extensively reported in the search results. mdpi.com
Theoretical Calculation of Odor-Active Properties
This compound has been identified as a volatile organic compound in studies characterizing the aroma profiles of fermented products. For instance, in the analysis of Hakko Sobacha (a fermented buckwheat drink), this compound was among the compounds whose evolution was monitored during fermentation. Its concentration was semi-quantified relative to an injected internal standard. archive.org
Table 2: Concentration of this compound in Hakko Sobacha Fermentation
| Kasha Concentration (g/L) | Fermentation Time (Day) | This compound Concentration (Area %) | OAV (calculated) | Reference |
| 10 | Initial | nd | nd | archive.org |
| 10 | Day 1 | nd | nd | archive.org |
| 10 | Day 3 | 10.19 ± 0.93 | nd | archive.org |
| 10 | Day 5 | nd | nd | archive.org |
| 10 | Day 7 | 13.79 ± 2.19 | nd | archive.org |
| 10 | Day 10 | 10.32 ± 2.00 | nd | archive.org |
| 50 | Initial | nd | nd | archive.org |
| 50 | Day 1 | nd | nd | archive.org |
| 50 | Day 3 | nd | nd | archive.org |
| 50 | Day 5 | nd | nd | archive.org |
| 50 | Day 7 | nd | nd | archive.org |
| 50 | Day 10 | nd | nd | archive.org |
Note: "nd" indicates "not detected" or "not determined" for OAV in the source table. The OAV for this compound was not explicitly provided in the source, only its concentration in some samples. archive.org
Biosynthetic Pathways and Precursor Relationships
Proposed Biogenetic Routes
The general phenylpropanoid pathway begins with the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to form trans-cinnamic acid. In some monocotyledonous plants, L-tyrosine can also serve as a precursor to p-coumaric acid via tyrosine ammonia-lyase (TAL) guidetopharmacology.orgepa.govnih.govnih.govwikidata.org. Subsequent hydroxylation and methylation steps lead to various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid guidetopharmacology.orgepa.govwikidata.org.
For phenylpropenes like Isochavibetol, Eugenol (B1671780), and Isoeugenol (B1672232), the biosynthesis typically proceeds through the reduction of specific coniferyl alcohol esters fishersci.cathegoodscentscompany.comuni.luwikipedia.org. For instance, Eugenol and Isoeugenol are biosynthesized via the reduction of coniferyl acetate (B1210297) by NADPH-dependent reductases, specifically allylphenol synthase and propenylphenol synthase, respectively fishersci.cathegoodscentscompany.comuni.lu. Given this compound's structure as a propenylphenol, it is plausible that similar enzymatic reductions of coniferyl alcohol derivatives are involved in its formation.
A significant aspect of this compound's proposed biogenesis involves its relationship with its isomer, chavibetol (B1668573). Chavibetol (5-allyl-2-methoxyphenol) is found naturally in plants such as Piper betle fishersci.fi. This compound (2-methoxy-5-(1-propenyl)phenol) has also been detected in Piper betle extracts alongside chavibetol, eugenol, isoeugenol, and cis-isoeugenol, suggesting a close biosynthetic interconversion. Research indicates that the isomerization of allylphenols to propenylphenols, such as the conversion of chavibetol to this compound, can be a "fairly facile" process in this chemical series. This suggests that this compound might arise from chavibetol through an isomerization step, potentially involving enzymatic mechanisms in plants.
Role of Catechol Derivatives as Biosynthetic Intermediates
Catechol derivatives play a crucial role in the phenylpropanoid pathway, serving as key intermediates for the introduction of hydroxyl and methoxy (B1213986) groups on the aromatic ring. The pathway involves ring hydroxylation reactions, which lead to the formation of catechol-like substructures, exemplified by caffeic acid (3,4-dihydroxycinnamic acid) guidetopharmacology.orgwikidata.org. Caffeic acid, with its two adjacent hydroxyl groups on the benzene (B151609) ring, is a prime example of a catechol derivative in this pathway.
Further modification of these catechol intermediates occurs through O-methylation. Enzymes known as S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) catalyze the transfer of a methyl group from SAM to a hydroxyl group on the aromatic ring guidetopharmacology.orgwikidata.org. This process converts catechol derivatives (e.g., caffeic acid, caffeyl aldehyde, or caffeyl alcohol) into guaiacol (B22219) substructures (e.g., ferulic acid, coniferyl aldehyde, or coniferyl alcohol), which possess a methoxy group adjacent to a hydroxyl group guidetopharmacology.org. This compound, characterized by a methoxy group and a hydroxyl group on its aromatic ring, is consistent with a biosynthetic origin involving a catechol precursor that subsequently undergoes O-methylation. The specific positioning of the methoxy and hydroxyl groups in this compound (2-methoxy-5-hydroxy) suggests a precise regioselectivity in these hydroxylation and methylation steps.
Enzymatic Transformations in Plant Metabolism
Enzymatic transformations are central to the biosynthesis of this compound and other phenylpropanoids. The initial steps involve enzymes like phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL), which catalyze the entry of amino acids into the phenylpropanoid pathway guidetopharmacology.orgepa.govnih.govwikidata.org.
Further downstream, a class of NADPH-dependent reductases, including allylphenol synthases and propenylphenol synthases, are responsible for converting coniferyl alcohol esters into allylphenols (like Eugenol) and propenylphenols (like Isoeugenol) fishersci.cathegoodscentscompany.comuni.luwikipedia.org. Given the propenyl side chain of this compound, it is highly probable that similar propenylphenol synthases are involved in the reduction of a coniferyl alcohol derivative to form the propenyl side chain of this compound. These enzymes facilitate the cleavage of the oxygenated moiety at the C-9 position of the coniferyl alcohol ester, leading to the formation of the propenyl group fishersci.ca.
The isomerization of allyl- to propenyl-side chains is a critical enzymatic step in the formation of compounds like this compound from their allyl counterparts. While specific enzymes directly catalyzing the isomerization of chavibetol to this compound have not been extensively characterized, the observed "facile" isomerization in this series suggests the presence of plant enzymes capable of such transformations, possibly isomerases or other enzymes that mediate double bond migration. The co-occurrence of chavibetol and this compound in plants like Piper betle further supports the hypothesis of an enzymatic interconversion in plant metabolism.
The methylation of hydroxyl groups, mediated by O-methyltransferases (OMTs), is another crucial enzymatic step that contributes to the specific substitution pattern of this compound. These enzymes ensure the precise placement of methoxy groups on the aromatic ring, influencing the final structure of the phenylpropanoid guidetopharmacology.orgwikidata.org.
Future Research Directions and Translational Perspectives
Exploration of Novel Molecular Targets and Signaling Pathways
The investigation into novel molecular targets and signaling pathways represents a critical frontier for understanding Isochavibetol's therapeutic potential. Research indicates that this compound, as a component of extracts from plants like Piper betle L., may exert its effects through specific cellular mechanisms. For instance, studies suggest that Piper betle L. extract, containing this compound, can activate the Nuclear factor erythroid 2-related factor 2-antioxidant response element (Nrf2-ARE) signaling pathway. This activation is crucial as the Nrf2-ARE pathway is known to induce the expression of various phase I oxidoreductase, phase II detoxifying, and antioxidant genes researchgate.net. The activation of this pathway by this compound could contribute to its observed effects on reducing oxidative stress, evidenced by a decrease in malondialdehyde (MDA) levels and an increase in superoxide (B77818) dismutase (SOD) levels in biological systems researchgate.net.
Furthermore, computational studies, such as molecular docking experiments, have begun to shed light on potential binding interactions between this compound and specific protein targets. For example, this compound has been investigated through docking studies with the 5ILS protein, suggesting its ability to interact with proteins involved in various biological pathways, including those relevant to cancer zenodo.org. As a volatile phenylpropanoid, this compound belongs to a class of compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties researchgate.net. These activities are often linked to the ability of such compounds to modulate key signaling pathways, such as inhibiting the induction of NF-κB, activator protein 1 (AP1), c-jun N-terminal kinase (JNK), and mitogen-activated protein kinase (MAPK) researchgate.net. Future research should aim to experimentally validate these predicted interactions and elucidate the downstream effects on cellular processes.
Table 1: Potential Molecular Targets and Signaling Pathways Influenced by this compound (Hypothetical Data for Interactive Table)
| Molecular Target/Pathway | Observed Effect/Interaction | Biological Outcome | Supporting Evidence Type |
| Nrf2-ARE Signaling Pathway | Activation | Reduced Oxidative Stress, Increased Antioxidant Gene Expression | In vivo studies with plant extracts researchgate.net |
| 5ILS Protein | Binding Interaction | Potential Anti-cancer Activity | Molecular Docking (Computational) zenodo.org |
| NF-κB, AP1, JNK, MAPK | Potential Inhibition | Anti-inflammatory, Anticancer | General for Phenylpropanoids researchgate.net |
This table is designed to be interactive, allowing users to filter by target, effect, or evidence type.
Development of Biologically Significant Molecules from Renewable Biomass
The development of this compound and other biologically significant molecules from renewable biomass sources represents a sustainable and economically viable research direction. Biomass, particularly lignocellulosic materials, is gaining increasing attention as a sustainable carbon source for producing value-added chemicals whiterose.ac.ukresearchgate.net. This compound has been identified among the compounds produced during the microwave-assisted acidolysis of various biomass types, including softwood, hardwood, and straw whiterose.ac.uk. Microwave treatment offers an efficient and environmentally friendly approach for converting biomass into valuable products, yielding high-quality residual lignin (B12514952) and fermentable chemicals whiterose.ac.uk.
Furthermore, essential oils, which are readily isolable components of biomass, serve as a rich source of diverse terpenoid and phenylpropanoid compounds, including this compound researchgate.net. For instance, star anise essential oil is recognized as a renewable biomass source that contains this compound researchgate.net. Research into optimizing extraction and synthesis methods from such renewable feedstocks is crucial. This includes exploring green chemistry approaches and biorefinery concepts to maximize the yield and purity of this compound while minimizing environmental impact. The aim is to establish sustainable production pipelines that can meet future demands for this compound for various applications.
Advanced Analytical Methodologies for Complex Matrices
Accurate and sensitive analytical methodologies are paramount for the detection, quantification, and characterization of this compound in complex biological and environmental matrices. Advances in analytical chemistry are continuously refining the tools available for phytochemical analysis. Techniques such as stir-bar sorptive extraction (SBSE) coupled with gas chromatography-mass spectrometry (GC-MS) have proven effective for the determination of volatile organic compounds (VOCs), including semi-volatile compounds like this compound, in aqueous matrices such as fermented beverages mdpi.com. SBSE is particularly advantageous for its ability to optimally capture volatile and semi-volatile compounds from complex samples, enhancing sensitivity and selectivity mdpi.com.
Further advancements in analytical methodologies could involve the integration of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and hyphenated techniques for comprehensive structural elucidation and quantitative analysis. The availability of detailed spectral information for this compound, including 13C NMR, GC-MS, and IR spectra, is fundamental for its precise identification and quantification in various research contexts nih.gov. Future efforts should focus on developing standardized, robust, and high-throughput analytical methods that can be applied to diverse sample types, facilitating more extensive research into this compound's distribution, metabolism, and pharmacokinetics.
Systems-Level Approaches for Understanding Phytochemical-Therapeutic Linkages
A systems-level approach is essential for comprehensively understanding the intricate linkages between phytochemicals like this compound and their therapeutic effects. This involves moving beyond the study of isolated compounds and single molecular targets to consider the holistic interplay within biological systems. Such approaches integrate data from genomics, proteomics, metabolomics, and phenomics to construct a more complete picture of how phytochemicals influence complex biological networks zenodo.org.
Q & A
Basic Research Questions
Q. How can researchers systematically identify gaps in existing literature on Isochavibetol's pharmacological properties?
- Methodological Answer : Conduct a systematic review using databases like PubMed, Scopus, and Google Scholar, filtering for studies published in the last 5–10 years. Use Boolean operators (e.g., "this compound AND (bioactivity OR pharmacokinetics)") to refine searches. Analyze trends, contradictions, and understudied mechanisms (e.g., receptor binding specificity) using tools like PRISMA flow diagrams. Prioritize studies with robust experimental designs (e.g., controlled variables, validated assays) to assess reliability .
Q. What experimental design principles should guide initial in vitro studies of this compound's bioactivity?
- Methodological Answer : Use dose-response assays (e.g., MTT for cytotoxicity) with triplicate technical replicates and include positive/negative controls. Standardize cell culture conditions (e.g., passage number, media composition) to minimize variability. Predefine exclusion criteria for outliers and validate results with orthogonal methods (e.g., Western blotting for protein expression). Document protocols in detail to ensure reproducibility .
Q. How should researchers address ethical considerations in preclinical studies involving this compound?
- Methodological Answer : Obtain approval from institutional animal ethics committees, adhering to the 3Rs framework (Replacement, Reduction, Refinement). Use species-specific humane endpoints (e.g., tumor size limits in oncology models) and transparently report analgesic regimens. Share de-identified raw data to facilitate meta-analyses while protecting participant privacy .
Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects in early-stage studies?
- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report exact p-values (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) and include confidence intervals. Avoid overinterpreting small sample sizes without power analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer : Perform comparative studies under harmonized conditions (e.g., identical cell lines, solvent controls). Use CRISPR-edited models to isolate target pathways and validate findings with techniques like surface plasmon resonance (binding affinity) or metabolomics. Conduct meta-regression analyses to identify confounding variables (e.g., extraction methods, purity levels) .
Q. What strategies enhance the reproducibility of this compound extraction and purification protocols?
- Methodological Answer : Publish detailed chromatographic parameters (e.g., HPLC column type, gradient profile, retention times) and quantify yield at each step using validated standards. Share raw spectroscopic data (e.g., NMR, HRMS) in open-access repositories. Participate in inter-laboratory validation studies to benchmark reproducibility .
Q. How can mixed-methods approaches improve understanding of this compound's therapeutic potential?
- Methodological Answer : Integrate quantitative data (e.g., pharmacokinetic profiles from LC-MS/MS) with qualitative insights (e.g., researcher interviews on translational challenges). Use sequential exploratory designs: first, identify mechanistic hypotheses via transcriptomics, then validate in vivo using transgenic models. Triangulate findings with computational docking studies .
Q. What advanced statistical techniques are suitable for multi-omics studies of this compound's effects?
- Methodological Answer : Apply machine learning algorithms (e.g., random forests) to integrate transcriptomic, proteomic, and metabolomic datasets. Use false discovery rate (FDR) correction for high-dimensional data and validate clusters via pathway enrichment analysis (e.g., KEGG, GO). Employ Bayesian hierarchical models to account for batch effects .
Q. How should researchers design longitudinal studies to assess this compound's chronic toxicity?
- Methodological Answer : Use staggered dosing regimens in rodent models, with predefined intervals for histopathological and biochemical assessments (e.g., liver enzymes, renal biomarkers). Include interim analyses to adjust sample sizes via adaptive designs. Use Kaplan-Meier survival curves and Cox proportional hazards models for time-to-event data .
Methodological Best Practices
- Data Presentation : Use tables to summarize key parameters (e.g., IC50 values ± SEM) and avoid redundant visualizations. Adhere to journal guidelines for figure resolution (≥300 DPI) and supplementary data formatting .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
